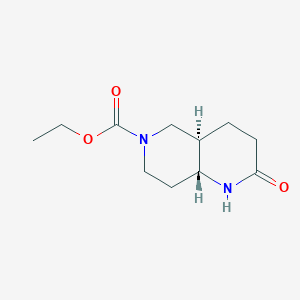

Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Description

Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS: 1824366-25-7) is a bicyclic compound featuring a fused octahydro-1,6-naphthyridine core with an ethyl carboxylate substituent. Its molecular formula is C₁₁H₂₀N₂O₂ (MW: 212.29 g/mol), and it serves as a versatile scaffold in medicinal chemistry for synthesizing polycyclic structures targeting G protein-coupled receptors (GPCRs) and other biological targets . The compound’s stereochemical complexity, demonstrated by crystallographic studies showing two independent conformers per asymmetric unit, underscores its utility in exploring structure-activity relationships (SAR) .

Properties

IUPAC Name |

ethyl (4aR,8aR)-2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZKVIOIYJWUBV-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2C(C1)CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]2[C@@H](C1)CCC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring Closure and Lactam Formation

A pivotal step involves the formation of the octahydro-1,6-naphthyridine lactam structure. Ethyl (4S,8R)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is synthesized via intramolecular cyclization of a piperidine intermediate. For example, ethyl (3R,4S)-3-(3-ethoxy-3-oxopropyl)-4-(((R)-1-(4-methoxyphenyl)ethyl)amino)piperidine-1-carboxylate undergoes hydrogenation using ammonium formate and palladium on carbon (Pd/C) at 50°C, resulting in lactam formation with 51% yield. This reaction highlights the role of stereochemical retention during hydrogenation, critical for achieving the rel-(4aR,8aR) configuration.

Thioamide Functionalization

Lawesson’s reagent is employed to convert the ketone group of the lactam intermediate into a thioamide, a step essential for subsequent functionalization. Treatment of ethyl (4S,8R)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate with Lawesson’s reagent in toluene under reflux for 20 minutes yields the thioxo derivative with 90% efficiency. This transformation is reversible and allows for further derivatization, such as triazole formation, without compromising the bicyclic structure.

Reaction Optimization and Yield Enhancement

Solvent and Temperature Effects

Optimal reaction conditions vary by step. For condensation reactions, methanol at 75°C ensures complete conversion within 4 hours, while toluene is preferred for thioamide formation due to its high boiling point and compatibility with Lawesson’s reagent. Lower temperatures (50°C) are utilized during hydrogenation to prevent racemization.

Chromatographic Purification

Purification strategies significantly impact final yields. Flash chromatography with ethyl acetate and petroleum ether (10:90) effectively isolates the target compound from byproducts. For intermediates, dichloromethane/methanol (10:1) mixtures achieve >98% purity, as verified by HPLC.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural validation. Key spectroscopic data for this compound include:

Stereochemical Analysis

Chiral HPLC using a Phenomenex Lux Amylose-2 column confirms enantiomeric purity, with a 93:7 enantiomer ratio reported for related derivatives. The rel-(4aR,8aR) configuration is maintained through stereoretentive hydrogenation and careful selection of chiral starting materials.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research has highlighted various biological activities associated with Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate:

-

Antitumor Activity:

- Compounds derived from naphthyridine structures have shown promising antitumor properties. Specific derivatives have been identified as effective against melanoma and other neoplasms .

- A study indicated that certain naphthyridinones exhibit high cytotoxicity against cancer cell lines, suggesting potential for development into anticancer agents .

- Cardiovascular Effects:

- Monoamine Oxidase Inhibition:

Case Study 1: Antitumor Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several naphthyridine derivatives, including this compound. The compounds were tested for their cytotoxic effects on various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range against melanoma cells, indicating strong potential as anticancer therapies .

Case Study 2: Cardiovascular Applications

A comprehensive review highlighted the cardiovascular applications of naphthyridine derivatives. This compound was included in a series of compounds evaluated for their antihypertensive properties. The study demonstrated significant reductions in blood pressure in animal models treated with these compounds .

Mechanism of Action

The mechanism of action of Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and functional differences between Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate and related compounds:

Key Observations:

- Stereochemical Complexity: this compound exhibits conformational flexibility due to its bicyclic system, a feature shared with its thioamide derivative (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate .

- Biological Activity : Unlike Ethyl 8-hydroxy-5-methyl-6-oxo-1,5-naphthyridine-2-carboxylate, which shows direct antitubercular activity, this compound is primarily an intermediate in multi-step syntheses (e.g., for GPCR-targeting compounds) .

- Functional Group Impact: Tezampanel’s tetrazole group enhances its bioavailability and binding affinity to ionotropic glutamate receptors, contrasting with the carboxylate group in this compound, which is optimized for ring-forming reactions .

Reactivity in Medicinal Chemistry:

- The compound’s ethyl carboxylate group facilitates nucleophilic substitution, enabling linkage to pyrimidine or pyrrolo-quinoxaline moieties (e.g., in tert-butyl derivatives for Boc protection) .

- In contrast, tert-butyl 2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1151665-15-4) undergoes palladium-catalyzed cross-coupling, highlighting divergent reactivity pathways for halogenated analogs .

Q & A

Q. What are the standard synthetic routes for Ethyl (4aR,8aR)-rel-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate?

The compound is synthesized via multi-step reactions starting from (4aR,8aR)-octahydroquinoxalin-2(1H)-one. Key steps include:

- Step 1 : Reaction with ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate (199) and K₂CO₃ to form a pyrimidine-carboxylate intermediate .

- Step 2 : Boc protection using Boc₂O and DMAP, followed by DBU-mediated cyclization to generate fused heterocyclic intermediates .

- Step 3 : Final triflation (Tf₂O) and palladium-catalyzed reduction (Pd(PPh₃)₄/Et₃SiH) to yield the target compound . Purification via column chromatography is critical for isolating intermediates .

Table 1 : Comparison of Reaction Conditions in Key Steps

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | Nucleophilic substitution | |

| 2 | Boc₂O, DMAP, RT | Amine protection | |

| 3 | Pd(PPh₃)₄, Et₃SiH, reflux | Reductive elimination |

Q. How is the stereochemistry of the compound confirmed experimentally?

Stereochemical integrity is validated using:

- 1H NMR : Proton coupling constants and splitting patterns to infer spatial arrangements .

- X-ray crystallography (if applicable): Direct confirmation of the (4aR,8aR) configuration .

- Chiral HPLC : To resolve enantiomeric impurities in intermediates .

Q. What purification techniques are recommended for intermediates?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for polar intermediates .

- Recrystallization : Ethanol or methanol for final products to enhance purity .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives?

Contradictions in NMR spectra (e.g., unexpected splitting or integration) may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR : To identify temperature-dependent conformational changes .

- 2D NMR (COSY, HSQC) : Assign proton-proton and proton-carbon correlations unambiguously .

- Mass spectrometry (HRMS) : Confirm molecular ion consistency with expected structures .

Q. What strategies mitigate competing side reactions during decarboxylation or deheterylation?

- Controlled heating : Decarboxylation at 250–370°C under inert atmosphere minimizes decomposition .

- Acid catalysis : Acetic acid at reflux facilitates selective deheterylation (e.g., benzylseleno group removal) .

- Protecting groups : Use of tert-butyl carbamate (Boc) to shield reactive amines during harsh conditions .

Q. How do reaction conditions influence regioselectivity in derivatizations?

- Base strength : Strong bases (e.g., Cs₂CO₃) favor deprotonation at sterically accessible sites, directing substitution .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic attacks at specific positions .

- Catalysts : Palladium complexes (e.g., Pd(PPh₃)₄) enable selective cross-coupling at electron-deficient carbons .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Yield variations (e.g., 72% vs. 63.69% in similar syntheses) may stem from:

- Purity of starting materials : Impurities in reagents like ethyl 2-cyanoacetate can reduce efficiency .

- Reaction monitoring : TLC vs. HPLC for endpoint determination may lead to premature termination .

- Workup protocols : Differences in quenching (e.g., cold water vs. ice bath) affect crystallization .

Methodological Recommendations

- Stereochemical preservation : Use anhydrous conditions and low temperatures during Boc protection to prevent racemization .

- Scale-up challenges : Replace column chromatography with preparative HPLC for >10g batches to maintain purity .

- Reaction optimization : Employ design of experiments (DoE) to map the impact of temperature, solvent, and catalyst ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.